molecular formula C11H10BrNO B7903748 1-(1-Bromo-2-methylindolizin-3-yl)ethan-1-one

1-(1-Bromo-2-methylindolizin-3-yl)ethan-1-one

Cat. No.: B7903748
M. Wt: 252.11 g/mol
InChI Key: QUPPMMZAMPJEOZ-UHFFFAOYSA-N
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Description

1-(1-Bromo-2-methylindolizin-3-yl)ethan-1-one is a synthetic organic compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromo-2-methylindolizin-3-yl)ethan-1-one typically involves the bromination of 2-methylindolizine followed by acylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The acylation step involves the reaction of the brominated intermediate with ethanoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromo-2-methylindolizin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Products include substituted indolizines with various functional groups.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(1-Bromo-2-methylindolizin-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2-methylindolizin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in these interactions, facilitating binding to the target site and modulating its activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Bromo-2-methylindolizin-3-yl)ethan-1-one is unique due to the presence of both the bromine atom and the ethanoyl group, which confer specific reactivity and potential biological activity. The bromine atom makes it a good candidate for nucleophilic substitution reactions, while the ethanoyl group allows for further functionalization and interaction with biological targets.

Properties

IUPAC Name

1-(1-bromo-2-methylindolizin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-10(12)9-5-3-4-6-13(9)11(7)8(2)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPPMMZAMPJEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1Br)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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